molecular formula C10H12O2 B1666338 4-Phenylbutyric acid CAS No. 1821-12-1

4-Phenylbutyric acid

Cat. No. B1666338
Key on ui cas rn: 1821-12-1
M. Wt: 164.20 g/mol
InChI Key: OBKXEAXTFZPCHS-UHFFFAOYSA-N
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Patent
US06372938B1

Procedure details

Powdered aluminum chloride (200 g) was added to benzene (400 g) and stirred for 10 min at 50° C. Butyrolactone (86 g) was added in small portions. The temperature was maintained between 50 and 60° C. for 90 min and then the reaction mixture was added, with stirring, to a mixture of ice and 5% sodium hydroxide. The temperature was maintained below 35° C. and the pH was maintained between 9 and 9.5 for 2 hr. The mixture was filtered under vacuum. Phenylbutyric acid was precipitated from the aqueous fraction by the addition of ice and hydrochloric acid. Crude (93.7%-94.3%) 4-phenylbutyric acid was isolated by vacuum filtration.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
93.7%

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5]1(=[O:10])[O:9][CH2:8][CH2:7][CH2:6]1.[OH-].[Na+].[CH:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[C:13]1([CH2:8][CH2:7][CH2:6][C:5]([OH:9])=[O:10])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:0.1.2.3,5.6|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
400 g
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
86 g
Type
reactant
Smiles
C1(CCCO1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred for 10 min at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained between 50 and 60° C. for 90 min
Duration
90 min
ADDITION
Type
ADDITION
Details
the reaction mixture was added
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained below 35° C.
TEMPERATURE
Type
TEMPERATURE
Details
the pH was maintained between 9 and 9.5 for 2 hr
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered under vacuum
CUSTOM
Type
CUSTOM
Details
Phenylbutyric acid was precipitated from the aqueous fraction by the addition of ice and hydrochloric acid

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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